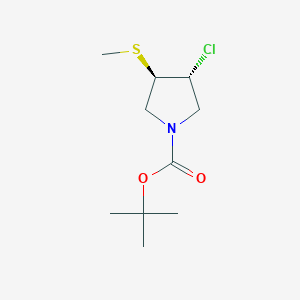
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide is a chemical compound that belongs to the class of hydrazides It features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a hydrazide functional group attached to a 2-methylpropanoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide typically involves the following steps:
Formation of the Intermediate: The starting material, 2,6-dimethylmorpholine, is reacted with an appropriate acylating agent to form the intermediate 2,6-dimethylmorpholin-4-yl-2-methylpropanoyl chloride.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate under controlled conditions to yield the desired hydrazide.
The reaction conditions often include:
- Solvent: Commonly used solvents include ethanol or methanol.
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
- Time: The reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted hydrazides depending on the nucleophile used.
科学研究应用
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety, which can interact with various biological targets.
Materials Science: The compound can be used as a building block in the synthesis of polymers or other advanced materials.
Biological Studies: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The hydrazide group can form covalent bonds with enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, or other cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanamide: Similar structure but with an amide group instead of a hydrazide.
2,6-Dimethylmorpholine-4-carboxylic acid: Lacks the hydrazide group but shares the morpholine ring structure.
Uniqueness
Hydrazide Functional Group: The presence of the hydrazide group in 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide distinguishes it from similar compounds, providing unique reactivity and potential biological activity.
Substitution Pattern: The specific substitution pattern on the morpholine ring and the propanoyl moiety contributes to its distinct chemical and physical properties.
属性
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-7(10(14)12-11)4-13-5-8(2)15-9(3)6-13/h7-9H,4-6,11H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXDICKGIDCSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea](/img/structure/B2829869.png)
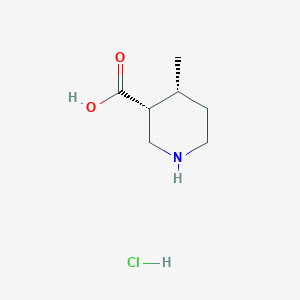
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)
![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)
![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
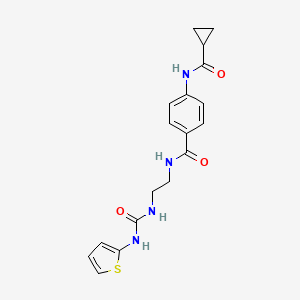
![2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)
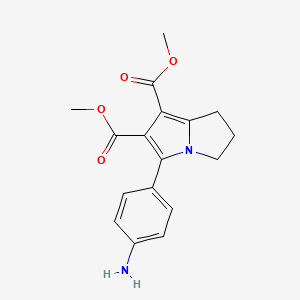
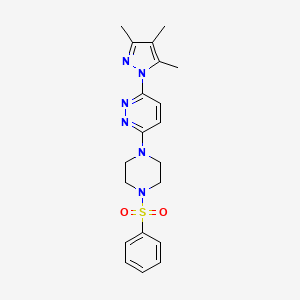
![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)
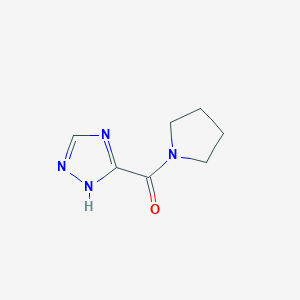
![1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2829886.png)

